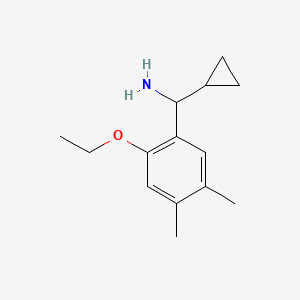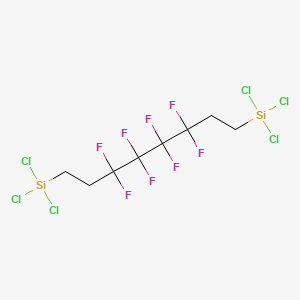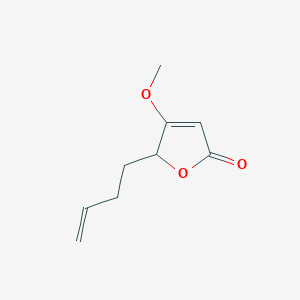
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is a chemical compound that belongs to the furanone family Furanones are known for their diverse biological activities and are found in various natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-butenyl-2(5H)-furanone with methoxy reagents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the methoxy group. The reaction is carried out at a temperature range of 50-100°C and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the product. The use of immobilized catalysts on solid supports can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranones.
Substitution: Halogenated or alkylated furanones.
科学的研究の応用
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
作用機序
The mechanism of action of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to antimicrobial effects. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential as a multi-target agent .
類似化合物との比較
Similar Compounds
Tetronic Acid: Contains a similar furanone ring but lacks the butenyl and methoxy groups.
Tetramic Acid: Similar structure but with a pyrrolidine ring instead of a furanone ring.
Uniqueness
2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group enhances its reactivity, while the methoxy group contributes to its stability and solubility in organic solvents .
特性
CAS番号 |
638202-92-3 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
2-but-3-enyl-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-7-8(11-2)6-9(10)12-7/h3,6-7H,1,4-5H2,2H3 |
InChIキー |
LXKHHXXNMKKGOS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=O)OC1CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


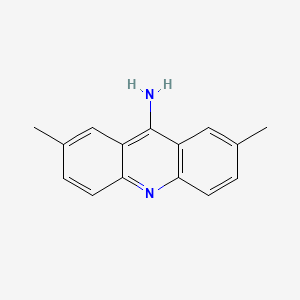
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)
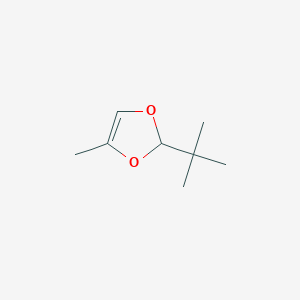

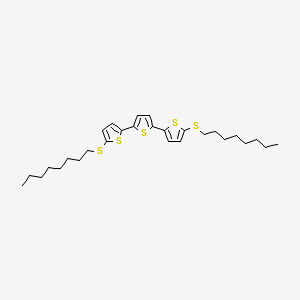
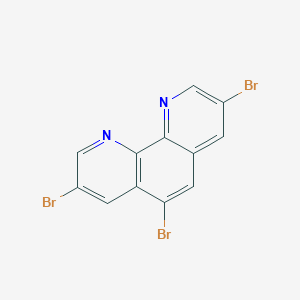
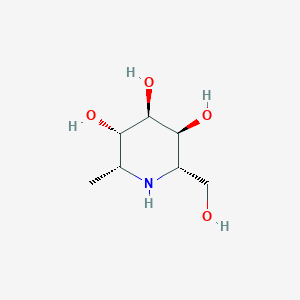


![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

